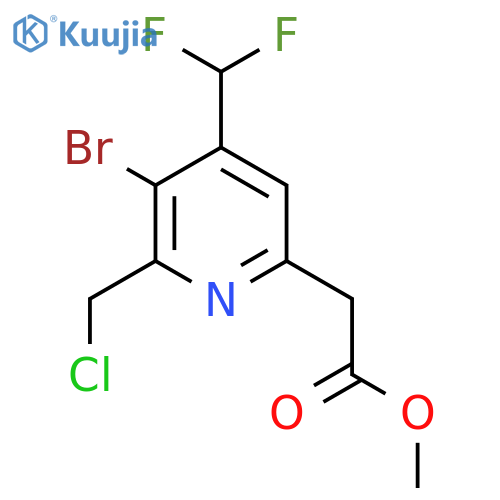Cas no 1805391-20-1 (Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate)
メチル3-ブロモ-2-(クロロメチル)-4-(ジフルオロメチル)ピリジン-6-アセテートは、高度に官能基化されたピリジン誘導体であり、有機合成中間体として重要な化合物です。3位のブロモ基、2位のクロロメチル基、4位のジフルオロメチル基という多様な反応性部位を有しており、医薬品や農薬の合成において有用なビルディングブロックとして活用できます。特に、6位のアセテート基はエステルとしての反応性を有し、さらに修飾が可能です。ハロゲン置換基と電子求引基の組み合わせにより、求核置換反応やクロスカップリング反応など多様な変換が可能で、複雑な分子構築に適しています。

1805391-20-1 structure
商品名:Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate
CAS番号:1805391-20-1
MF:C10H9BrClF2NO2
メガワット:328.537768125534
CID:4864755
Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate
-
- インチ: 1S/C10H9BrClF2NO2/c1-17-8(16)3-5-2-6(10(13)14)9(11)7(4-12)15-5/h2,10H,3-4H2,1H3
- InChIKey: QLAVYLCNLJJJTK-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(CCl)N=C(CC(=O)OC)C=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 271
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 39.2
Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029055784-1g |
Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate |
1805391-20-1 | 97% | 1g |
$1,549.60 | 2022-04-01 |
Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate 関連文献
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786
1805391-20-1 (Methyl 3-bromo-2-(chloromethyl)-4-(difluoromethyl)pyridine-6-acetate) 関連製品
- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)
- 2279938-29-1(Alkyne-SS-COOH)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
- 2034293-05-3(1-cyclopentyl-3-(2-methoxyethyl)-1-{2-3-(trifluoromethyl)-1H-pyrazol-1-ylethyl}urea)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
